4-Butylphenyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-butylphenol with 2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butylphenyl 2-hydroxybenzoate can be synthesized through the esterification reaction between 4-butylphenol and 2-hydroxybenzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylphenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butylphenol and 2-hydroxybenzoic acid.
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 4-butylphenol and 2-hydroxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used as a stabilizer in the production of polymers and as a UV absorber in various materials.
Wirkmechanismus
The mechanism of action of 4-butylphenyl 2-hydroxybenzoate involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester bond can also be hydrolyzed in biological systems, releasing 4-butylphenol and 2-hydroxybenzoic acid, which may exert their own biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-butylphenyl 2-hydroxybenzoate, known for its antimicrobial properties.
Butylparaben: An ester of 4-hydroxybenzoic acid, widely used as a preservative in cosmetics and pharmaceuticals.
4-Butylphenol: A starting material in the synthesis of this compound, known for its use in the production of resins and polymers.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a phenolic ester, which imparts distinct chemical and biological properties. Its ability to act as a UV absorber and stabilizer in industrial applications sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
10555-79-0 |
---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
(4-butylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-2-3-6-13-9-11-14(12-10-13)20-17(19)15-7-4-5-8-16(15)18/h4-5,7-12,18H,2-3,6H2,1H3 |
InChI-Schlüssel |
AUGNJTSMGVHRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.